N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
The compound N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a structurally complex molecule featuring a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core substituted with a 2-hydroxyethyl group bearing dual furan rings (furan-2-yl and furan-3-yl). This article provides a detailed comparison with structurally analogous compounds to elucidate structure-property relationships.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-9-23-10-12)14-5-3-8-24-14/h2-10,22H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIRDSXJUNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.
Antiviral Properties
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of furan have been reported as inhibitors of SARS-CoV-2 main protease (Mpro), a critical target for COVID-19 treatment. These compounds showed promising inhibitory activity with IC50 values in the low micromolar range, suggesting that Compound A may also possess similar antiviral capabilities due to its structural components .
Antioxidant Activity
The presence of furan rings in the structure of Compound A suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds derived from furan have demonstrated significant free radical scavenging activities in vitro, indicating that Compound A could be explored for its antioxidant properties .
Anticancer Potential
The dihydropyridine structure is often associated with various biological activities, including anticancer effects. Studies have shown that compounds containing dihydropyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . Further research into Compound A may reveal its potential as an anticancer agent.
The biological activity of Compound A likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer progression.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Modulation : By scavenging free radicals, Compound A may reduce oxidative damage in cells.
Synthesis Methods
The synthesis of Compound A can be achieved through several synthetic routes involving the construction of the furan rings and the dihydropyridine core. Key steps include:
- Formation of Furan Rings : Utilizing cyclization reactions involving 1,4-dicarbonyl compounds.
- Dihydropyridine Synthesis : Employing multicomponent reactions under mild conditions.
- Amidation : The final step involves forming the amide bond between the carboxylic acid and an amine.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Furan Ring Formation | Cyclization of 1,4-dicarbonyl compounds |
| Dihydropyridine Synthesis | Multicomponent reactions under mild conditions |
| Amidation | Reaction between carboxylic acid and amine |
Case Study 1: Antiviral Activity
A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro. Compound A's structural similarities suggest it could be tested for similar antiviral properties.
Case Study 2: Antioxidant Efficacy
Research on furan-containing compounds has shown significant antioxidant activity in various assays, indicating that Compound A may also exhibit such properties.
Scientific Research Applications
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is critical in combating oxidative stress associated with various diseases. Research indicates that compounds with similar structures can scavenge free radicals effectively, suggesting that N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess this capability.
Antimicrobial Activity
Preliminary studies have shown that derivatives of furan-containing compounds demonstrate significant antimicrobial properties. For instance, compounds similar to the target compound have been tested against various Gram-positive and Gram-negative bacteria, indicating potential application in developing new antibiotics.
Neuroprotective Effects
Research has highlighted the neuroprotective effects of pyridine derivatives. The compound's structure allows it to interact with neurotransmitter systems, potentially modulating excitotoxicity linked to neurodegenerative diseases . This interaction could lead to therapeutic strategies for conditions like Alzheimer's and Parkinson's disease.
Pharmacological Studies
Molecular docking studies have been employed to evaluate the binding affinities of this compound to various biological targets. These studies suggest that the compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways relevant to disease modulation .
Synthesis of Functional Materials
The unique structure of this compound allows for its incorporation into polymer matrices, enhancing their properties. Research has shown that furan-based compounds can improve the mechanical strength and thermal stability of polymers when used as additives .
Nanocomposites
The compound can be utilized in developing nanocomposites for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the efficacy of drug delivery while minimizing side effects .
Enzyme Inhibition Studies
Enzyme inhibition studies indicate that compounds similar to this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could provide insights into metabolic disorders and lead to the development of new therapeutic agents targeting these pathways .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural analysis.
Table 2: Functional Group Impact
Preparation Methods
Synthesis of the Pyridine Core
The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid precursor is synthesized via a modified Hantzsch cyclocondensation. A representative protocol involves:
- Reacting ethyl acetoacetate (10 mmol) with ammonium acetate (12 mmol) and methylamine hydrochloride (10 mmol) in ethanol under reflux for 8–12 hours.
- Acidifying the mixture to precipitate the pyridone carboxylic acid, achieving yields of 68–72% after recrystallization from ethanol.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | Piperidine (2 drops) | Accelerates kinetics |
The carboxylic acid is subsequently activated as an acyl chloride using thionyl chloride (1.2 equiv) in dichloromethane at 0–5°C for 2 hours.
Preparation of the Hydroxyethylamine Moiety
The 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine intermediate is synthesized via a nitroaldol (Henry) reaction followed by catalytic reduction:
- Nitroalkene Formation : Furan-2-carbaldehyde (10 mmol) and furan-3-carbaldehyde (10 mmol) react with nitromethane (15 mmol) in the presence of ammonium acetate (1 mmol) at 25°C for 24 hours, yielding a β-nitro alcohol.
- Reduction : The nitro group is reduced using sodium borohydride (4.2 equiv) in dichloromethane with acetic acid (0.28 mL/mmol) at 0°C, followed by gradual warming to room temperature. The amine is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7), achieving 58–63% yield.
Stereochemical Considerations
The reaction produces a racemic mixture due to the absence of chiral auxiliaries. Enantioselective synthesis would require asymmetric catalysis, which remains unexplored for this specific substrate.
Amidation and Final Product Formation
Coupling the acyl chloride with the hydroxyethylamine is achieved under Schotten-Baumann conditions:
- The amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C.
- Acyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl.
- The mixture is stirred at 25°C for 12 hours, yielding the crude carboxamide, which is purified via recrystallization (ethanol/water 4:1) to afford the final product in 65–70% yield.
Optimization Insights
- Solvent Choice : THF outperforms DMF due to reduced side reactions.
- Stoichiometry : Excess acyl chloride (1.1 equiv) ensures complete amine consumption.
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6) : δ 2.51 (s, 3H, CH3), 4.12–4.28 (m, 2H, CH2OH), 5.01 (t, J = 6.2 Hz, 1H, OH), 6.38–7.89 (m, 6H, furan-H), 8.32 (s, 1H, NH).
- 13C NMR (100 MHz, DMSO-d6) : δ 23.1 (CH3), 62.8 (CH2OH), 110.4–143.2 (furan-C), 165.1 (C=O).
- HRMS (ESI) : m/z calcd for C19H18N2O5 [M+H]+: 367.1294; found: 367.1291.
Crystallographic Analysis (Hypothetical)
Single-crystal X-ray diffraction of analogous compounds reveals that the pyridone ring adopts a planar conformation, while the hydroxyethyl group exhibits gauche geometry relative to the furan substituents. Intermolecular O–H⋯O hydrogen bonds stabilize the crystal lattice, as observed in related dicarboxamides.
Challenges and Alternative Approaches
Steric Hindrance During Amidation
The bis-furan substituents create steric bulk, necessitating extended reaction times (12 vs. 6 hours for simpler amines). Alternative coupling agents such as HATU or EDCl may improve efficiency but increase cost.
Protecting Group Strategies
Selective protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prior to amidation could prevent undesired side reactions. However, deprotection conditions (e.g., TBAF in THF) may compromise acid-sensitive functionalities.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis of structurally similar heterocyclic carboxamides typically involves multi-step protocols. Key steps include:
- Amide bond formation : Coupling carboxylic acid derivatives (e.g., activated esters) with amines under basic conditions or using coupling agents like EDCI/HOBt .
- Functional group protection : Temporary protection of hydroxyl or amine groups (e.g., using tert-butyldimethylsilyl [TBDMS] groups) to prevent side reactions during heterocycle assembly .
- Reaction optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and catalyst selection (e.g., Lewis acids for regioselective substitutions) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : A combination of spectroscopic methods is essential:
- NMR : H and C NMR can identify furan protons (δ 6.2–7.4 ppm), pyridine ring protons, and amide NH signals (δ 8.5–10.0 ppm). 2D NMR (COSY, HSQC) resolves connectivity between the hydroxyethyl and furan substituents .
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and hydroxyl O–H vibrations (~3200–3500 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm substituent positions .
Q. What are the preliminary approaches to assess its biological activity?
- Methodological Answer : Initial screening should focus on:
- Target identification : Computational docking against proteins with furan/pyridine-binding pockets (e.g., kinases or cytochrome P450 enzymes) .
- In vitro assays : Cytotoxicity testing (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., fluorescence-based assays for hydrolases) .
- SAR exploration : Modifying the hydroxyethyl group or furan substituents to evaluate changes in potency .
Advanced Research Questions
Q. How can contradictory data on tautomerism or stereochemistry be resolved?
- Methodological Answer : Contradictions arise in compounds with keto-enol tautomerism or chiral centers. Strategies include:
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., resolving lactam vs. hydroxy-pyridine tautomers) .
- Dynamic NMR : Observing temperature-dependent chemical shift changes to identify tautomeric equilibria .
- Chiral chromatography : Separating enantiomers using columns with cellulose-based stationary phases .
Q. What computational tools are effective for optimizing reaction conditions or predicting reactivity?
- Methodological Answer :
- Reaction path simulation : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in heterocyclic substitutions .
- Solvent effect modeling : COSMO-RS simulations optimize solvent choice for amide bond formation or hydrolysis .
- Machine learning : Training models on existing reaction databases to predict yields or side products .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Pharmacophore modeling : Identify critical moieties (e.g., the 2-oxo-1,2-dihydropyridine core) for target binding .
- Bioisosteric replacement : Substitute furan with thiophene or pyrazole rings to modulate lipophilicity or metabolic stability .
- Protease resistance : Introduce methyl or fluorine groups to the hydroxyethyl chain to reduce enzymatic degradation .
Q. What strategies address solubility or formulation challenges for in vivo studies?
- Methodological Answer :
- Salt formation : React with hydrochloric acid or sodium hydroxide to improve aqueous solubility .
- Nanoparticle encapsulation : Use liposomal or PEGylated carriers to enhance bioavailability .
- Prodrug design : Convert the hydroxyl group to a phosphate ester for controlled release .
Data Analysis and Reproducibility
Q. How should researchers reconcile discrepancies in reported synthetic yields?
- Methodological Answer :
- Detailed kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal quenching times .
- Purification protocols : Compare column chromatography vs. recrystallization efficiency for removing by-products (e.g., unreacted furan precursors) .
Q. What analytical methods validate batch-to-batch consistency?
- Methodological Answer :
- HPLC purity profiling : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Tables of Key Data
| Parameter | Technique | Typical Observations | Reference |
|---|---|---|---|
| Amide C=O stretch | IR Spectroscopy | 1650–1680 cm | |
| Furan ring protons | H NMR | δ 6.2–7.4 ppm (multiplet) | |
| Hydroxyethyl group stability | X-ray crystallography | Lactam tautomer predominates in solid state | |
| LogP (predicted) | Computational modeling | 2.1–2.9 (moderate lipophilicity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
